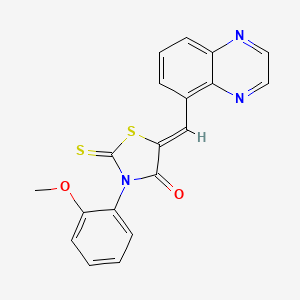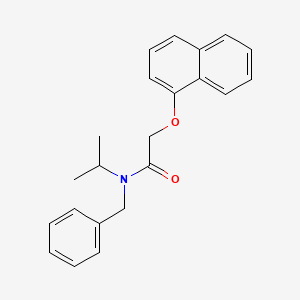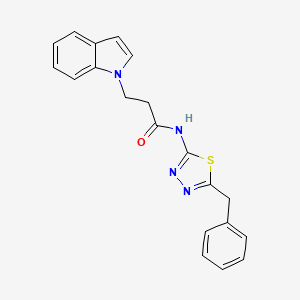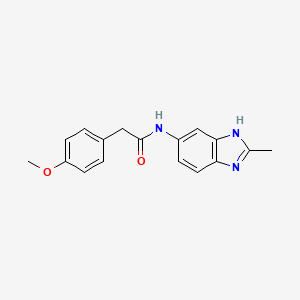![molecular formula C18H19ClN6O B12180267 N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180267.png)
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a triazolopyridazine moiety, and a piperidine carboxamide
Vorbereitungsmethoden
The synthesis of N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazolopyridazine core.
Formation of the piperidine carboxamide: This involves the reaction of the intermediate with piperidine and subsequent formation of the carboxamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.
Materials Science: The unique structure of this compound may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group and piperidine carboxamide may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can be compared with other compounds that have similar structural features:
N-(3-chlorophenyl)-1-(1,2,4-triazol-3-yl)piperidine-3-carboxamide: This compound lacks the pyridazine ring, which may affect its biological activity and chemical properties.
N-(3-chlorophenyl)-1-(3-methyl-1,2,4-triazol-5-yl)piperidine-3-carboxamide: The position of the triazole ring is different, which may influence its interaction with molecular targets.
N-(3-chlorophenyl)-1-(3-methyl-1,2,4-triazol-4-yl)piperidine-3-carboxamide: This compound has a different substitution pattern on the triazole ring, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C18H19ClN6O |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c1-12-21-22-16-7-8-17(23-25(12)16)24-9-3-4-13(11-24)18(26)20-15-6-2-5-14(19)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,20,26) |
InChI-Schlüssel |
IVBHHFRBFJLZGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12180209.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12180215.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12180227.png)


![2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12180247.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180254.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea](/img/structure/B12180258.png)
![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12180264.png)
